Succinaldehydic acid, O-methyloxime, N-oxide
CAS No.: 102367-17-9
Cat. No.: VC16997650
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102367-17-9 |
|---|---|
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | N-hydroxy-N-methoxy-4-oxobutanamide |
| Standard InChI | InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3 |
| Standard InChI Key | FWGWGVQEZXKOOR-UHFFFAOYSA-N |
| Canonical SMILES | CON(C(=O)CCC=O)O |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
Succinaldehydic acid, O-methyloxime, N-oxide features a four-carbon backbone derived from succinaldehydic acid (), with modifications at the aldehyde and amine groups. The aldehyde moiety is converted into an O-methyloxime (), while the amine group is oxidized to an N-oxide (). This dual functionalization confers distinct electronic and steric properties, as evidenced by its IUPAC name, N-hydroxy-N-methoxy-4-oxobutanamide.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 147.13 g/mol |
| InChIKey | FWGWGVQEZXKOOR-UHFFFAOYSA-N |
| Canonical SMILES | CON(C(=O)CCC=O)O |
| PubChem CID | 24846188 |
The compound’s planar geometry, inferred from its SMILES string, suggests potential conjugation between the oxime and carbonyl groups, which may influence its reactivity .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for synthesizing succinaldehydic acid, O-methyloxime, N-oxide are scarce in public literature, analogous compounds provide insight into plausible routes. A two-step strategy is hypothesized:
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Oxime Formation: Reaction of succinaldehydic acid with methoxylamine () under acidic conditions to yield the O-methyloxime intermediate.
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N-Oxidation: Treatment of the intermediate with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the N-oxide group .
This approach mirrors methodologies used for synthesizing succin-imide N-oxide (PubChem CID: 18544939), where oxidation of pyrrolidine-2,5-dione yields the N-oxide derivative .
Stability and Degradation
The compound’s stability is contingent on environmental factors:
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Hydrolysis: The N-oxide group may undergo reduction in aqueous media, reverting to the parent amine.
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Thermal Decomposition: Sublimation observed at 239°F (115°C) under reduced pressure (5 mmHg) indicates sensitivity to heat .
Physicochemical Properties
Spectroscopic Profiles
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IR Spectroscopy: Expected peaks include at 950–1250 cm (N-oxide) and at 1640–1690 cm (oxime) .
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NMR: NMR signals for the methyl group (δ 3.2–3.5 ppm) and oxime proton (δ 8.1–8.3 ppm) are anticipated.
Biological and Pharmacological Insights
Metabolic Context
Comparative Analysis with Analogues
Succin-Imide N-Oxide (C4_44H5_55NO3_33)
This analogue shares the N-oxide motif but replaces the oxime with a cyclic imide. Key differences include:
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Molecular Weight: 115.09 g/mol vs. 147.13 g/mol.
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Reactivity: The imide ring in succin-imide N-oxide enhances electrophilicity, facilitating nucleophilic attacks at the carbonyl groups .
Table 2: Structural and Functional Comparison
| Feature | Succinaldehydic Acid, O-Methyloxime, N-Oxide | Succin-Imide N-Oxide |
|---|---|---|
| Functional Groups | Oxime, N-oxide, carbonyl | Imide, N-oxide |
| Solubility in Water | <0.1 g/100 mL | 0.5 g/100 mL |
| Bioactivity Potential | Neurotransmitter modulation | Enzyme inhibition |
Applications and Future Directions
Research Applications
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Biochemical Probes: The compound’s GABA-derived structure positions it as a tool for studying neurotransmitter metabolism.
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Drug Development: Functional groups amenable to derivatization (e.g., oxime) could yield novel HDAC inhibitors or antimicrobial agents .
Challenges and Opportunities
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